molecular formula C12H16Cl2N2O2S B11509020 2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide

2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide

Cat. No.: B11509020
M. Wt: 323.2 g/mol
InChI Key: BLODWYBBVPAUTK-UHFFFAOYSA-N
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Description

2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C12H16Cl2N2O2S It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 2 and 6, a cyclohexyl group at the nitrogen atom, a methyl group at position 4, and a sulfonamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide typically involves multiple steps One common method includes the chlorination of 4-methylpyridine to introduce chlorine atoms at positions 2 and 6 This is followed by the sulfonation of the pyridine ring to introduce the sulfonamide group at position 3

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents may be employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms and the cyclohexyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-methylnicotinonitrile: Similar in structure but contains a nitrile group instead of a sulfonamide group.

    2,6-dichloro-4-methylpyridine: Lacks the sulfonamide and cyclohexyl groups.

    N-cyclohexyl-4-methylpyridine-3-sulfonamide: Similar but without the chlorine atoms at positions 2 and 6.

Uniqueness

2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H16Cl2N2O2S

Molecular Weight

323.2 g/mol

IUPAC Name

2,6-dichloro-N-cyclohexyl-4-methylpyridine-3-sulfonamide

InChI

InChI=1S/C12H16Cl2N2O2S/c1-8-7-10(13)15-12(14)11(8)19(17,18)16-9-5-3-2-4-6-9/h7,9,16H,2-6H2,1H3

InChI Key

BLODWYBBVPAUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)NC2CCCCC2)Cl)Cl

Origin of Product

United States

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